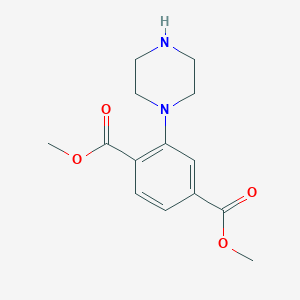![molecular formula C15H26ClNO2Si B15359178 (S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)
(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine is a synthetic organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloropyridine core, a tert-butyldimethylsilyl group, and a butyl ether linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine typically involves multiple steps:
Formation of the Chloropyridine Core: The chloropyridine core can be synthesized through the chlorination of pyridine using reagents such as phosphorus pentachloride or thionyl chloride.
Introduction of the Butyl Ether Linkage: The butyl ether linkage can be introduced via an etherification reaction, where a butyl alcohol reacts with the chloropyridine in the presence of a base such as sodium hydride.
Attachment of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group can be attached using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The butyl ether linkage can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and triggering downstream signaling pathways.
相似化合物的比较
Similar Compounds
4-Chloropyridine: Lacks the butyl ether and tert-butyldimethylsilyl groups.
tert-Butyldimethylsilyl Chloride: Used as a protecting group in organic synthesis.
Butyl Ether Derivatives: Compounds with similar ether linkages but different substituents.
Uniqueness
(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine is unique due to the combination of its functional groups, which may impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C15H26ClNO2Si |
|---|---|
分子量 |
315.91 g/mol |
IUPAC 名称 |
tert-butyl-[(3S)-3-(2-chloropyridin-4-yl)oxybutoxy]-dimethylsilane |
InChI |
InChI=1S/C15H26ClNO2Si/c1-12(19-13-7-9-17-14(16)11-13)8-10-18-20(5,6)15(2,3)4/h7,9,11-12H,8,10H2,1-6H3/t12-/m0/s1 |
InChI 键 |
VFMUUCGISQMSRH-LBPRGKRZSA-N |
手性 SMILES |
C[C@@H](CCO[Si](C)(C)C(C)(C)C)OC1=CC(=NC=C1)Cl |
规范 SMILES |
CC(CCO[Si](C)(C)C(C)(C)C)OC1=CC(=NC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)
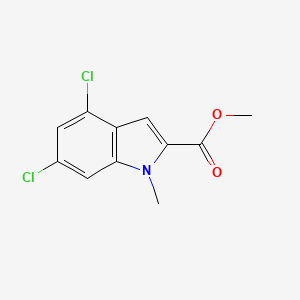
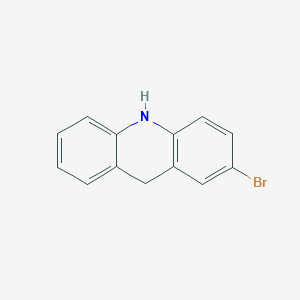
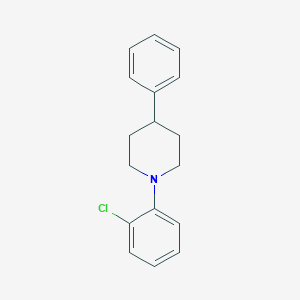
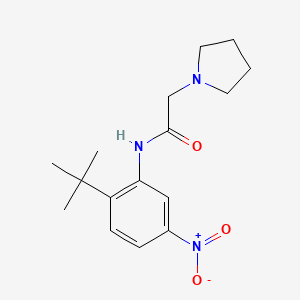
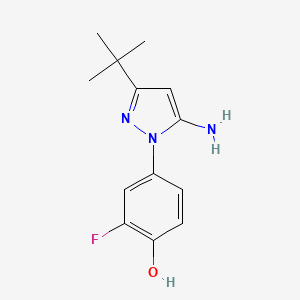

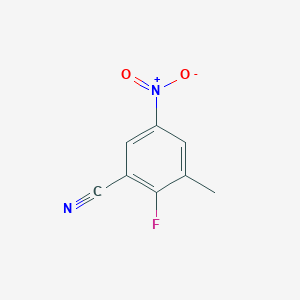


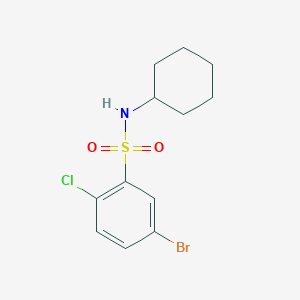

![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
